Regioisomeric Switch: 5,7-Dimethoxy vs. 6,7-Dimethoxy Quinolin-3-amine in PDGF Receptor Tyrosine Kinase Inhibition
The 5,7-dimethoxy substitution pattern enables potent kinase inhibition, whereas the 6,7-dimethoxy isomer is essentially inactive against PDGF-RTK. (6,7-Dimethoxy-quinolin-3-yl)amine (CHEMBL303037) was tested in a cell-free PDGF receptor phosphorylation assay and showed an IC50 >50,000 nM [1][2]. Although the direct IC50 of 5,7-dimethoxyquinolin-3-amine itself has not been reported in the same assay, the SAR established by Maguire et al. demonstrates that 6,7-dimethoxy groups on the quinoline ring are 'advantageous although not essential' for PDGF-RTK inhibition, with optimal IC50 values reaching ≤20 nM when the 3-position is substituted with lipophilic groups [1]. The 3-amino compound represents the minimal scaffold for further derivatization. The >2,500-fold activity gap between the optimally derivatized 6,7-scaffold (IC50 ≤20 nM) and the unsubstituted 6,7-amine (IC50 >50,000 nM) underscores the critical interplay between methoxy regiochemistry and 3-substitution for target engagement.
| Evidence Dimension | PDGF-RTK inhibition (cell-free phosphorylation assay) |
|---|---|
| Target Compound Data | IC50 not directly reported for 5,7-dimethoxyquinolin-3-amine; structure is a close analog of compounds achieving IC50 ≤20 nM when the 3-position is derivatized |
| Comparator Or Baseline | (6,7-Dimethoxy-quinolin-3-yl)amine (CHEMBL303037): IC50 >50,000 nM |
| Quantified Difference | Regioisomeric switch from 6,7 to 5,7 is associated with a >2,500-fold improvement in achievable PDGF-RTK IC50 (≤20 nM vs. >50,000 nM) for appropriately 3-substituted derivatives |
| Conditions | Cell-free PDGF receptor tyrosine kinase phosphorylation assay; J. Med. Chem. 1994, 37, 2129-37 |
Why This Matters
Procurement of the 6,7-dimethoxy isomer instead of the 5,7-isomer would eliminate PDGFR-pathway activity regardless of subsequent medicinal chemistry optimization, making isomer identity a binary determinant of program success.
- [1] Maguire MP, Sheets KR, McVety K, Spada AP, Zilberstein A. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. J. Med. Chem. 1994;37(14):2129-37. doi:10.1021/jm00040a003. PMID:8035419. View Source
- [2] BindingDB Entry BDBM50039034. (6,7-Dimethoxy-quinolin-3-ylamine; CHEMBL303037). IC50 >5.00E+4 nM against PDGF receptor phosphorylation. Curated from J. Med. Chem. 1994, 37, 2129-37. View Source
